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Compound of Interest

Compound Name: Melliferone

Cat. No.: B1214471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel triterpenoid, melliferone. It

covers its structural elucidation, biological activity against the Human Immunodeficiency Virus

(HIV), and detailed experimental protocols for its isolation and bioactivity assessment.

Core Structure and Physicochemical Data of
Melliferone
Melliferone is a pentacyclic triterpenoid isolated from Brazilian propolis.[1][2] Its chemical

structure was determined through extensive spectroscopic analysis, including high-resolution

fast atom bombardment mass spectrometry (FABMS) and nuclear magnetic resonance (NMR)

spectroscopy.[1] The structure has been established as 3-oxoolean-11-en-13β,28-olide.[1][2]

The high-resolution FABMS of melliferone showed a quasimolecular ion peak at m/z 451.3195

[M − H]-, corresponding to the molecular formula C₃₀H₄₄O₃.[1] The ¹³C NMR spectrum

displayed signals for 30 carbons, indicating a triterpenoid skeleton.[1][2] Key spectral features

include the presence of a 3-ketone group (δC 216.8) and the characteristic signals for an

oleanane-type structure.[1]

Table 1: Physicochemical and Spectroscopic Data for Melliferone
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Property Value Reference

Molecular Formula C₃₀H₄₄O₃ [1]

Calculated Mass 452.3290 [1]

HR-FABMS [M-H]⁻
m/z 451.3195 (Calcd.

451.3212)
[1]

Key ¹³C NMR Signal δC 216.8 (C-3 ketone) [1][2]

Biological Activity and Proposed Mechanism of
Action
Melliferone was evaluated for its antiviral activity against HIV-1 in H9 lymphocytes.[1] It

demonstrated inhibitory effects on viral replication.[3] Alongside melliferone, several other

triterpenoids were isolated from the same propolis sample, with moronic acid showing the most

significant anti-HIV activity.[1]

Table 2: Anti-HIV Activity of Melliferone and Co-isolated Triterpenoids

Compound EC₅₀ (µg/mL)ᵃ IC₅₀ (µg/mL)ᵇ TIᶜ

Melliferone 0.205 >100 >488

Moronic Acid <0.1 18.6 >186

Anwuweizonic Acid >100 >100 -

Betulonic Acid 1.3 >100 >77

Zidovudine (AZT) 0.005 >100 >20,000

ᵃEC₅₀: 50% effective concentration for inhibiting HIV-1 replication. ᵇIC₅₀: 50% inhibitory

concentration for cell growth. ᶜTI: Therapeutic Index (IC₅₀/EC₅₀). (Data sourced from Ito et al.,

2001)[1]

While the precise signaling pathway for melliferone is not fully elucidated, the mechanism for

structurally related oleanane and lupane triterpenoids in inhibiting HIV-1 is well-documented.
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The primary target is a late stage in the viral replication cycle known as viral maturation. These

compounds, including derivatives of the co-isolated moronic acid, function as maturation

inhibitors. They specifically inhibit the final proteolytic cleavage of the Gag polyprotein

precursor (p25 or CA-SP1) into the mature capsid protein (p24). This disruption results in the

assembly of morphologically aberrant, non-infectious virions.

Immature HIV Virion Gag Processing Viral Maturation

Gag Polyprotein
(Pr55) HIV Protease

 Cleavage 
Capsid Precursor
(p25 / CA-SP1)

 Cleavage of Gag  Final Cleavage Step Mature Capsid
(p24) Infectious Virion

 Assembly 

Melliferone
(Proposed Mechanism)

Click to download full resolution via product page

Proposed mechanism of action for melliferone as an HIV-1 maturation inhibitor.

Experimental Protocols
The following protocols are summarized from the methodologies described in the primary

literature.[1][2]

Isolation and Purification of Melliferone
This workflow outlines the multi-step process for isolating melliferone from its natural source.

Experimental workflow for the isolation of melliferone.

Protocol Steps:

Extraction: 600g of Brazilian propolis is extracted with methanol to yield a crude extract.[1]

Fractionation: The methanol extract is adsorbed onto Celite and sequentially washed with

hexane, chloroform, ethyl acetate, and methanol.[1]
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Column Chromatography: The chloroform-soluble fraction (approximately 293g), being rich in

triterpenoids, is subjected to silica gel column chromatography.[1] A gradient solvent system

(e.g., hexane-chloroform to methanol) is used for elution.

Isolation: Fractions are collected and analyzed (e.g., by TLC). Those containing the target

compound are combined.

Purification: The melliferone-containing fraction is further purified by repeated silica gel

chromatography to yield the pure compound.[1]

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1][2]

Anti-HIV Activity Assay
The anti-HIV activity is determined by monitoring the inhibition of virus-induced cytopathic

effects in a susceptible cell line.

Materials:

H9 Human Lymphocytes

HIV-1 (e.g., HTLV-IIIB strain)

Test compounds (dissolved in DMSO)

Cell culture medium (e.g., RPMI-1640)

Fetal bovine serum

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability stain

Control drug (e.g., Zidovudine/AZT)

Protocol Steps:

Cell Plating: Plate H9 lymphocytes at a determined density in a 96-well microtiter plate.
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Compound Addition: Add serial dilutions of the test compounds (Melliferone, etc.) and

control drugs to the wells. Include wells with mock-infected cells for cytotoxicity assessment

(IC₅₀) and wells with infected, untreated cells as a viral control.

Infection: Infect the cells with a standardized amount of HIV-1.

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication

(e.g., 7 days) at 37°C in a humidified, 5% CO₂ atmosphere.

Viability Assessment: After incubation, quantify the viability of the cells in each well using a

colorimetric method like the MTT assay. The absorbance is read on a microplate reader.

Data Analysis:

EC₅₀ Calculation: The concentration of the compound that inhibits viral replication by 50%

is calculated by comparing the viability of treated, infected cells to untreated, infected

cells.

IC₅₀ Calculation: The concentration of the compound that reduces the viability of mock-

infected cells by 50% is determined.

Therapeutic Index (TI): The selectivity of the compound is calculated as the ratio of IC₅₀ to

EC₅₀. A higher TI value indicates greater selectivity for antiviral activity over cellular

toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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